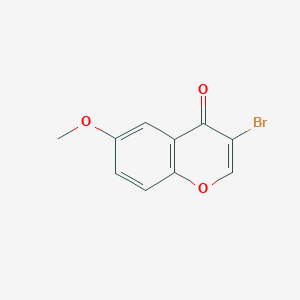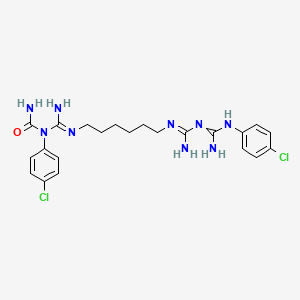
Oxo Chlorhexidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo Chlorhexidine is a derivative of chlorhexidine, a broad-spectrum antimicrobial agent widely used in healthcare settings. Chlorhexidine itself is known for its effectiveness against a variety of pathogens, including bacteria, fungi, and viruses . This compound retains these properties while offering additional benefits in terms of stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxo Chlorhexidine involves the reaction of chlorhexidine with an oxidizing agent. One common method is the reaction of chlorhexidine with hydrogen peroxide under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 25-30°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade hydrogen peroxide and chlorhexidine in large reactors. The reaction conditions are carefully monitored to ensure the purity and yield of the final product. The product is then subjected to rigorous quality control measures before being packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
Oxo Chlorhexidine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to chlorhexidine under specific conditions.
Substitution: Reacts with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used.
Reducing Agents: Sodium borohydride can be used for reduction.
Nucleophiles: Various amines and alcohols can react with this compound.
Major Products Formed
Oxidation: this compound.
Reduction: Chlorhexidine.
Substitution: Various substituted chlorhexidine derivatives.
Aplicaciones Científicas De Investigación
Oxo Chlorhexidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Employed in studies involving microbial inhibition and cell membrane disruption.
Medicine: Used in formulations for antiseptics and disinfectants.
Industry: Incorporated into products for sterilization and hygiene
Mecanismo De Acción
Oxo Chlorhexidine exerts its antimicrobial effects by disrupting the microbial cell membrane. The positively charged molecule interacts with the negatively charged phosphate groups on the cell surface, leading to membrane destabilization and leakage of intracellular contents. This results in cell death. The compound is effective against a broad range of pathogens, including bacteria, fungi, and viruses .
Comparación Con Compuestos Similares
Similar Compounds
Chlorhexidine: The parent compound, widely used as an antiseptic.
Hexamidine: Another antimicrobial agent with similar properties.
Cerium Oxide Nanoparticles: Used in combination with chlorhexidine for enhanced antimicrobial activity
Uniqueness
Oxo Chlorhexidine stands out due to its enhanced stability and efficacy compared to chlorhexidine. It offers prolonged antimicrobial activity and is less prone to resistance development. Additionally, its ability to form stable complexes with other antimicrobial agents makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C22H29Cl2N9O |
|---|---|
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
1-[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-1-(4-chlorophenyl)urea |
InChI |
InChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)31-20(26)32-19(25)29-13-3-1-2-4-14-30-21(27)33(22(28)34)18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H2,27,30)(H2,28,34)(H5,25,26,29,31,32) |
Clave InChI |
OGUCGFTTYLMYKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N(C2=CC=C(C=C2)Cl)C(=O)N)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


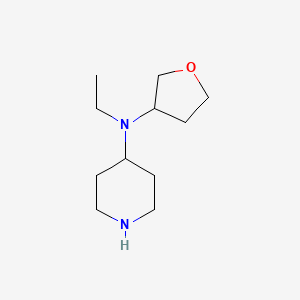
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)
![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)
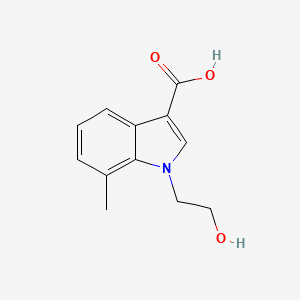

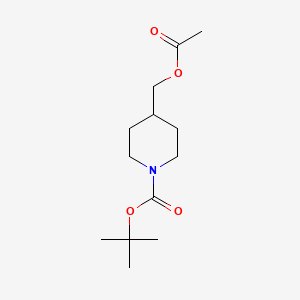
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
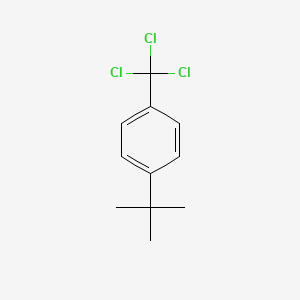
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
